BENZ(a)ANTHRACENE, 8-BROMO-7,12-DIMETHYL-
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Overview
Description
BENZ(a)ANTHRACENE, 8-BROMO-7,12-DIMETHYL-: is a derivative of benz[a]anthracene, a polycyclic aromatic hydrocarbon (PAH). This compound is characterized by the presence of bromine and methyl groups at specific positions on the benz[a]anthracene structure. PAHs like benz[a]anthracene are known for their occurrence in fossil fuels and their formation during the incomplete combustion of organic matter .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BENZ(a)ANTHRACENE, 8-BROMO-7,12-DIMETHYL- typically involves the bromination of 7,12-dimethylbenz[a]anthracene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide under controlled conditions .
Industrial Production Methods: The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in BENZ(a)ANTHRACENE, 8-BROMO-7,12-DIMETHYL- can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxygenated derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 7,12-dimethylbenz[a]anthracene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products:
- Substituted derivatives depending on the nucleophile used.
- Oxygenated products from oxidation reactions.
- Reduced forms of the compound from reduction reactions .
Scientific Research Applications
Chemistry: BENZ(a)ANTHRACENE, 8-BROMO-7,12-DIMETHYL- is used as a precursor in the synthesis of more complex organic molecules and in studies of PAH reactivity .
Biology and Medicine: The compound is studied for its potential biological activity, including its interactions with biological macromolecules and its role in carcinogenesis research .
Industry: In industrial applications, it is used in the development of materials with specific electronic properties, such as organic semiconductors .
Mechanism of Action
The mechanism of action of BENZ(a)ANTHRACENE, 8-BROMO-7,12-DIMETHYL- involves its interaction with cellular components. It can intercalate into DNA, leading to mutations and potentially initiating carcinogenic processes. The bromine and methyl groups influence its reactivity and interaction with enzymes involved in metabolic activation .
Comparison with Similar Compounds
7,12-Dimethylbenz[a]anthracene (DMBA): A well-known carcinogen used in cancer research.
Benz[a]anthracene: The parent compound, known for its carcinogenic properties.
1,4-Dimethyl-2,3-benzophenanthrene: Another derivative with similar structural features.
Uniqueness: BENZ(a)ANTHRACENE, 8-BROMO-7,12-DIMETHYL- is unique due to the presence of both bromine and methyl groups, which modify its chemical reactivity and biological interactions compared to its parent compound and other derivatives .
Properties
CAS No. |
63018-63-3 |
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Molecular Formula |
C20H15Br |
Molecular Weight |
335.2 g/mol |
IUPAC Name |
8-bromo-7,12-dimethylbenzo[a]anthracene |
InChI |
InChI=1S/C20H15Br/c1-12-15-8-5-9-18(21)20(15)13(2)16-11-10-14-6-3-4-7-17(14)19(12)16/h3-11H,1-2H3 |
InChI Key |
LMIYILXYMXQTNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=C(C2=C(C3=C1C4=CC=CC=C4C=C3)C)Br |
Origin of Product |
United States |
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